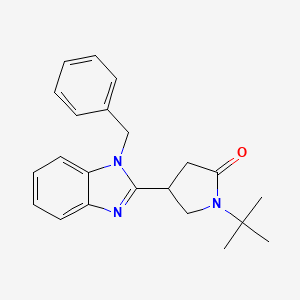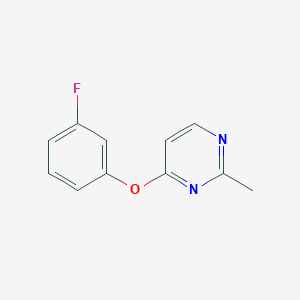![molecular formula C17H24ClN3O4 B6424045 3-[(4-chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid CAS No. 1031899-33-8](/img/structure/B6424045.png)
3-[(4-chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid, or 3-CMPPA, is an organic compound with a variety of applications in scientific research. It is an important intermediate in the synthesis of a wide range of compounds, including drugs, and is used in a variety of biochemical and physiological studies.
Mechanism of Action
3-CMPPA is believed to act as a proton donor, donating a proton to the target molecule and thus altering its structure and properties. This mechanism of action has been demonstrated in a variety of biochemical and physiological studies.
Biochemical and Physiological Effects
3-CMPPA has been shown to have a variety of biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the metabolism of arachidonic acid and is a target of many anti-inflammatory drugs. In physiological studies, 3-CMPPA has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Advantages and Limitations for Lab Experiments
3-CMPPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of biochemical and physiological studies. However, it also has several limitations. It is not very soluble in water, making it difficult to use in aqueous solutions, and it is toxic and can cause skin irritation, making it unsuitable for use in some experiments.
Future Directions
There are a variety of possible future directions for research on 3-CMPPA. One possible direction is to further explore its mechanism of action and its effects on various biochemical and physiological processes. Another possible direction is to explore its potential applications in drug synthesis, as well as its potential for use in the treatment of various diseases. Finally, it may be possible to develop more efficient synthesis methods for 3-CMPPA, as well as more efficient methods for its use in laboratory experiments.
Synthesis Methods
3-CMPPA is synthesized in a two-step process, beginning with the reaction of 4-chlorophenyl isocyanate with morpholine in the presence of a base such as sodium hydroxide. This reaction produces a urea intermediate, which is then reacted with an excess of propionic acid in the presence of a base such as sodium hydroxide. This second reaction produces 3-CMPPA as the final product.
Scientific Research Applications
3-CMPPA has a variety of applications in scientific research. It is an important intermediate in the synthesis of a wide range of compounds, including drugs. It is also used in biochemical and physiological studies, including studies of the effects of drugs on the body.
properties
IUPAC Name |
4-(4-chloroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O4/c18-13-2-4-14(5-3-13)20-16(22)12-15(17(23)24)19-6-1-7-21-8-10-25-11-9-21/h2-5,15,19H,1,6-12H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPUMZHGSVZDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


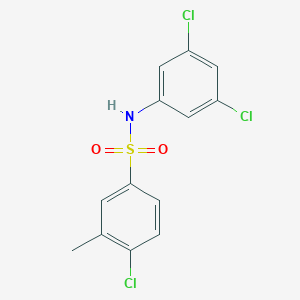
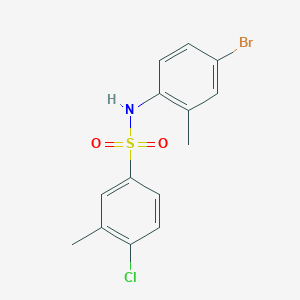
![3-{5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B6423986.png)
![methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B6423997.png)
![N-(4-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6424004.png)
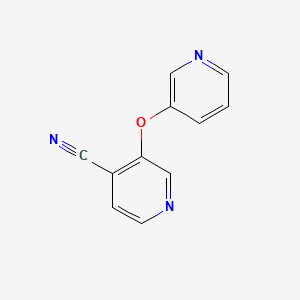

![4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6424028.png)
![3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6424029.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B6424037.png)
![3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine](/img/structure/B6424053.png)
